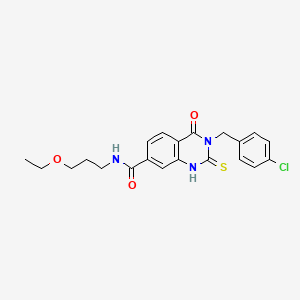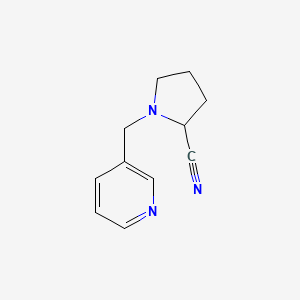
1-(Pyridin-3-ylmethyl)pyrrolidine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Pyridin-3-ylmethyl)pyrrolidine-2-carbonitrile” is a compound with the molecular formula C11H13N3 . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies :Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The pyrrolidine ring can undergo various chemical reactions. For instance, pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al. who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 187.24 . Further physical and chemical properties were not specified in the retrieved documents.Applications De Recherche Scientifique
Azafluorene Derivatives as Inhibitors of SARS-CoV-2 RdRp
A study on azafluorene derivatives highlights their potential as inhibitors of SARS-CoV-2 RdRp, indicating a possible application in developing treatments for COVID-19. The research involved synthesis, physicochemical, quantum chemical modeling, and molecular docking analysis to evaluate the efficacy of these compounds against the virus (Venkateshan et al., 2020).
N-Functionalized Triazacyclonane Ligands and Their Cu(II) Complexes
Another application involves the synthesis of an unsymmetrical N-functionalized triazacyclonane ligand and its copper(II) complex, showcasing the versatility of pyridine derivatives in forming complex metal coordination compounds. These complexes have potential applications in catalysis and materials science (Roger et al., 2014).
Antibacterial Activity of 4-Pyrrolidin-3-cyanopyridine Derivatives
Research on novel 4-pyrrolidin-3-cyanopyridine derivatives has demonstrated significant antibacterial activity, suggesting their application in developing new antimicrobial agents. These compounds were synthesized and evaluated against a variety of aerobic and anaerobic bacteria, showing promising results (Bogdanowicz et al., 2013).
Synthesis and Functional Study of Tetrapyridyl Tetrahydropyrrolopyrrolones
The development of novel tetrapyridyl tetrahydropyrrolopyrrolones through a mild silica gel-promoted synthesis process showcases the application of these compounds as selective UV-vis and fluorescence "turn-on" probes for Zn2+ and Cd2+, highlighting their potential in environmental monitoring and analytical chemistry (Gao et al., 2022).
Synthesis of Pyridine–Pyrazole Hybrid Derivatives
A study on the synthesis of pyridine–pyrazole hybrid derivatives starting from hydrazinyl pyridine-carbonitrile explores their application in medicinal chemistry. The newly synthesized compounds underwent molecular docking screenings towards GlcN-6-P synthase, indicating their potential as therapeutic agents (Flefel et al., 2018).
Orientations Futures
The pyrrolidine ring is a versatile scaffold in drug discovery, and there is great interest in designing new pyrrolidine compounds with different biological profiles . This suggests that “1-(Pyridin-3-ylmethyl)pyrrolidine-2-carbonitrile” and similar compounds could have potential applications in the development of new drugs.
Propriétés
IUPAC Name |
1-(pyridin-3-ylmethyl)pyrrolidine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-7-11-4-2-6-14(11)9-10-3-1-5-13-8-10/h1,3,5,8,11H,2,4,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHUZCLDWMJFNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CN=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methylsulfonyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride](/img/structure/B2700568.png)
![2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2700569.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2700570.png)
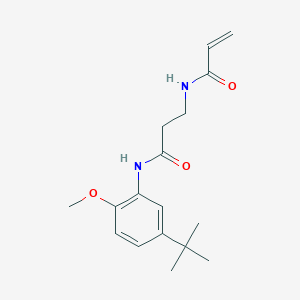

![N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2700573.png)
![5-Methyl-4-[(3-methylphenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B2700574.png)
![2-[1-(4-Chlorobenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2700577.png)
![N-(3-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2700579.png)
![4-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2700581.png)
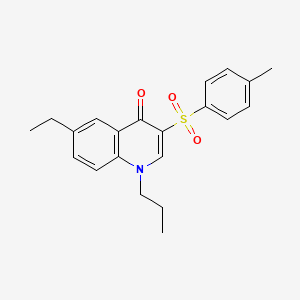
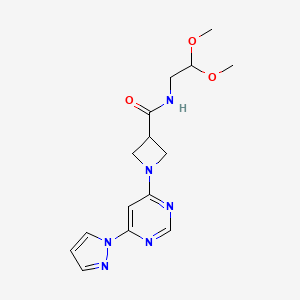
![4-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2700584.png)
